trans-4-Azidotetrahydropyran-3-ol
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Overview
Description
trans-4-Azidotetrahydropyran-3-ol: is an organic compound that features a tetrahydropyran ring with an azido group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Azidotetrahydropyran-3-ol typically involves the azidation of a suitable precursor. One common method is the reaction of trans-4-chlorotetrahydropyran-3-ol with sodium azide under mild conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-Azidotetrahydropyran-3-ol can undergo substitution reactions where the azido group is replaced by other functional groups. For example, it can react with phosphines to form phosphorimidates.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation of precursors.
Hydrogen and Palladium Catalyst: Used for the reduction of the azido group.
Phosphines: Used in substitution reactions to form phosphorimidates.
Major Products Formed:
Aminotetrahydropyran Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions.
Scientific Research Applications
Chemistry: trans-4-Azidotetrahydropyran-3-ol is used as an intermediate in organic synthesis. Its azido group is a versatile functional group that can be transformed into various other functional groups, making it useful in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize bioactive molecules. The azido group can be used in click chemistry to attach various pharmacophores, potentially leading to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-4-Azidotetrahydropyran-3-ol largely depends on the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets. The specific molecular targets and pathways involved would depend on the structure of the final product formed from the compound.
Comparison with Similar Compounds
trans-4-Aminotetrahydropyran-3-ol: This compound is similar in structure but has an amino group instead of an azido group.
Tetrahydropyran Derivatives: Various derivatives of tetrahydropyran with different substituents at the 4-position.
Uniqueness: trans-4-Azidotetrahydropyran-3-ol is unique due to the presence of the azido group, which is a versatile functional group that can participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new drugs.
Properties
IUPAC Name |
(3S,4R)-4-azidooxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-1-2-10-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJACWGLWDZDTR-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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